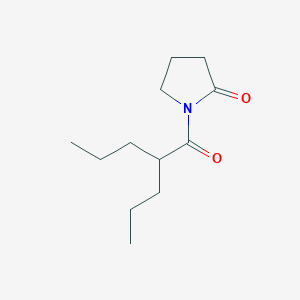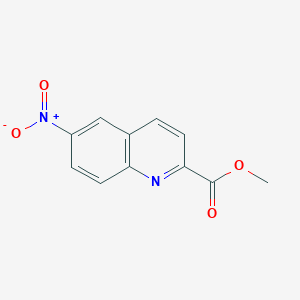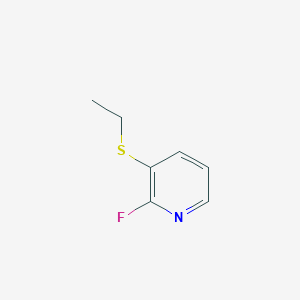
2-ヨード-5-フェニルピリジン
概要
説明
2-Iodo-5-phenylpyridine is an organic compound with the chemical formula C11H8IN. It appears as a white to pale yellow crystalline solid with a pungent odor. This compound is a significant intermediate in the synthesis of various organic compounds, particularly in the field of pyridine chemistry .
科学的研究の応用
2-Iodo-5-phenylpyridine has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-phenylpyridine typically involves the iodination of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under reflux conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Iodo-5-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the iodine atom, it can participate in nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
作用機序
The mechanism of action of 2-Iodo-5-phenylpyridine in various applications depends on its ability to participate in specific chemical reactions. For instance, in coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as an intermediate in the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-phenylpyridine
- 2-Chloro-5-phenylpyridine
- 2-Fluoro-5-phenylpyridine
Comparison
Compared to its halogenated analogs, 2-Iodo-5-phenylpyridine is more reactive in substitution and coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it a more versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-iodo-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKXUIQUYRHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459195 | |
| Record name | 2-IODO-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120281-56-3 | |
| Record name | 2-IODO-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?
A1: The paper describes a method for preparing 2-iodo-5-phenylpyridine using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].
Q2: What is the significance of the high yield and purity achieved in this synthesis?
A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)






![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)



